![molecular formula C16H15N3O B3023423 2-[4-(1-Methylethyl)phenyl]-imidazo[1,2-A]pyrimidine-3-carboxaldehyde CAS No. 891765-56-3](/img/structure/B3023423.png)
2-[4-(1-Methylethyl)phenyl]-imidazo[1,2-A]pyrimidine-3-carboxaldehyde
Description
The compound 2-[4-(1-Methylethyl)phenyl]-imidazo[1,2-A]pyrimidine-3-carboxaldehyde is a derivative of the imidazo[1,2-a]pyrimidine family, which is a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidine derivatives can be achieved through various methods. One approach involves the oxidative coupling of 2-aminopyridines with β-keto esters using bis(acetyloxy)(phenyl)-λ³-iodane as an oxidant and boron trifluoride etherate as a catalyst . Another method includes a one-pot synthesis of 3-aryl imidazo[1,2-a]pyridines using 2-amino-4-methylpyridine, 2-phenylacetaldehyde, and N-iodosuccinimide, followed by cyclization with a saturated aqueous solution of NaHCO3 . Additionally, a solvent-free synthesis of 2-amino-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitrile derivatives has been developed using triethylamine as a catalyst .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrimidine derivatives can be characterized using various spectroscopic techniques such as 2D NMR, IR, high-resolution mass analysis , UV-vis, FT-IR, and 1H NMR . These techniques help in confirming the structure of the synthesized compounds and in understanding the substitution patterns on the imidazo[1,2-a]pyrimidine core.
Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine derivatives can undergo various chemical reactions. For instance, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate leads to the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, which can be further reacted with different anilines to prepare novel phenylazopyrimidone dyes . The reactivity of these compounds with aldehydes has also been studied, showing that the reaction can involve different positions of the tetracycle depending on the experimental conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyrimidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect their absorption ability, which is significant for their potential applications in dye chemistry and pharmaceuticals . The antineoplastic activity of certain derivatives has been evaluated, with some compounds showing variable degrees of activity against cancer cell lines .
properties
IUPAC Name |
2-(4-propan-2-ylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11(2)12-4-6-13(7-5-12)15-14(10-20)19-9-3-8-17-16(19)18-15/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKICESLVDZXWOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-Methylethyl)phenyl]-imidazo[1,2-A]pyrimidine-3-carboxaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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